molecular formula C6H8ClN B145078 Aniline-UL-14C hydrochloride CAS No. 128884-30-0

Aniline-UL-14C hydrochloride

Cat. No.: B145078
CAS No.: 128884-30-0
M. Wt: 141.54 g/mol
InChI Key: MMCPOSDMTGQNKG-UJZMCJRSSA-N
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Description

Aniline-UL-14C hydrochloride is a radiolabeled compound where the aniline molecule is uniformly labeled with carbon-14. This compound is primarily used in scientific research to trace and study the behavior of aniline in various chemical and biological systems. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline-UL-14C hydrochloride typically involves the nitration of benzene to form nitrobenzene, followed by the reduction of nitrobenzene to aniline. The aniline is then uniformly labeled with carbon-14. The final step involves the formation of the hydrochloride salt by reacting the labeled aniline with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves stringent controls to ensure the uniform labeling of carbon-14 and the purity of the final product. The use of advanced reduction techniques and high-purity reagents is crucial to achieve the desired labeling extent and product quality .

Chemical Reactions Analysis

Types of Reactions: Aniline-UL-14C hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aniline-UL-14C hydrochloride is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of Aniline-UL-14C hydrochloride involves its incorporation into chemical or biological systems where it acts as a tracer. The carbon-14 label allows researchers to track the compound through various reactions and pathways. In biological systems, it helps in identifying the metabolic products and understanding the interaction of aniline with different molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: Aniline-UL-14C hydrochloride is unique due to its uniform carbon-14 labeling, which makes it an invaluable tool for tracing and studying the behavior of aniline in various systems. This radiolabeling provides insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

(1,2,3,4,5,6-14C6)cyclohexatrienamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H/i1+2,2+2,3+2,4+2,5+2,6+2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCPOSDMTGQNKG-UJZMCJRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474408
Record name Aniline-UL-14C hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36663-09-9
Record name Aniline-UL-14C hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of aniline hydrochloride was prepared by mixing 93 parts by weight of aniline, 110 parts by weight of concentrated hydrochloric acid, and 930 parts by weight of water. To the solution was added at room temperature 165 parts by weight of a 37 % (by weight)-aqueous formaldehyde solution and subjected to reaction for 2 hours. Then, the reaction mixture was neutralized with a 5 % (by weight)-aqueous sodium hydroxide solution, washed with water, filtered, and dried to yield 168 parts by weight of a yellow powder of an aniline resin. Thirty parts by weight of the resin and 120 parts by weight of carbon disulfide were charged into a closed vessel and subjected to reaction at 40° to 44° C. for 1 hour to yield 33.7 parts by weight of a resin. The elementary analysis showed that about 12 % by weight of carbon disulfide had been introduced into the resin. The resin is designated as heavy metal-binding agent E.
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